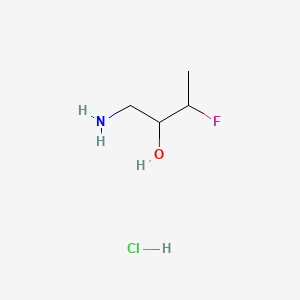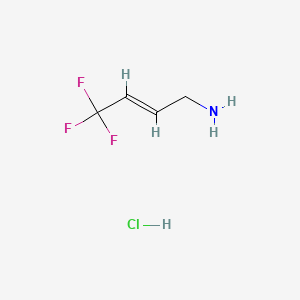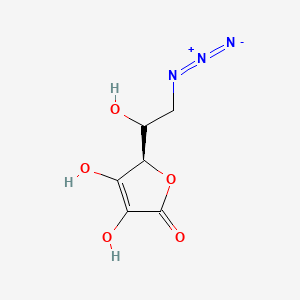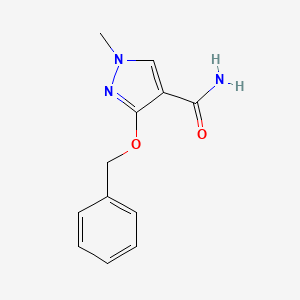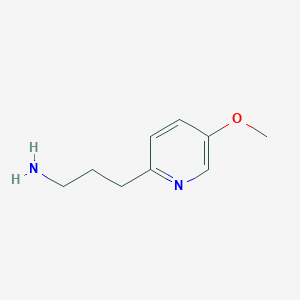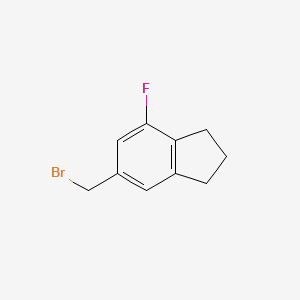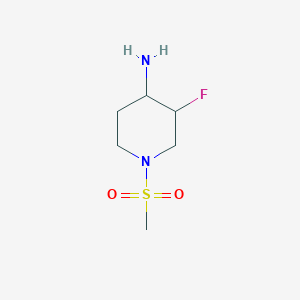
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring makes it a versatile molecule for chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method is the photochemical difluoromethylation of bicyclobutanes, which can be controlled using green solvents . Another approach involves metal-mediated stepwise difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may leverage large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods ensure the efficient and cost-effective production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Aplicaciones Científicas De Investigación
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism by which 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)cyclobutane-1-carboxylic acid: Lacks the amino group but has similar difluoromethylation properties.
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a difluoromethyl group on the cyclobutane ring.
Propiedades
Fórmula molecular |
C6H9F2NO2 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4H,1-2,9H2,(H,10,11) |
Clave InChI |
MTBVLXKEXIEOOZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(F)F)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


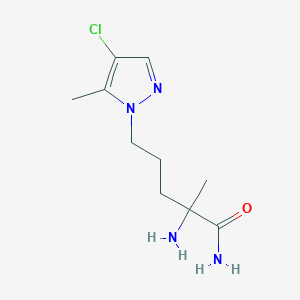
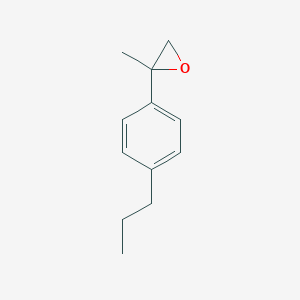
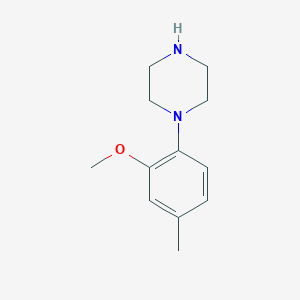
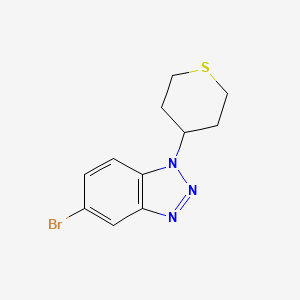

![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
